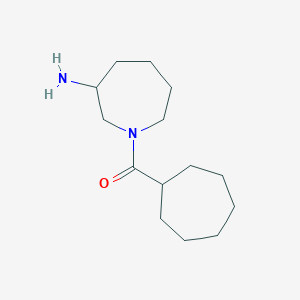![molecular formula C20H22N4OS B5601473 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5601473.png)
1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine" likely involves multiple steps, including the formation of the thiazole ring, the coupling of the benzyl group, and the integration of the pyrazole and piperidine components. Such processes might utilize palladium-catalyzed reactions for the arylation of heteroarenes, a method that has been extensively applied in the synthesis of biologically active compounds and substances with privileged structural motifs in organic materials (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature interesting aspects such as intramolecular hydrogen bonding potential and conformational dynamics influenced by the presence of the piperidine and pyrazole rings. These structural elements could affect the molecule's reactivity and interaction with biological targets. Advanced spectroscopic methods, including NMR and X-ray crystallography, would be instrumental in elucidating the precise molecular geometry and electronic distribution.
Chemical Reactions and Properties
Given the presence of reactive functional groups, the compound is likely susceptible to various chemical transformations. For instance, the thiazole ring can participate in nucleophilic substitution reactions, while the piperidine and pyrazole moieties may engage in electrophilic aromatic substitution. The benzyl group could be modified through oxidation or halogenation reactions, offering pathways to diverse derivatives with potential biological activity.
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and stability, would be influenced by its molecular structure. The heteroaromatic rings and the piperidine backbone contribute to its lipophilicity, which in turn affects its solubility in organic solvents versus water. These properties are crucial for determining the compound's applicability in various industrial and pharmaceutical contexts.
Chemical Properties Analysis
The chemical behavior of "this compound" can be anticipated based on its functional groups. The thiazole and pyrazole rings may offer sites for metal coordination, potentially rendering the compound useful in catalysis or as a ligand in metal-organic frameworks. Furthermore, the presence of these heterocycles suggests potential biological activities, given their prevalence in pharmacologically active molecules.
Propiedades
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-20(18-15-26-19(22-18)13-16-5-2-1-3-6-16)23-11-7-17(8-12-23)14-24-10-4-9-21-24/h1-6,9-10,15,17H,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADOPKHZLFIQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

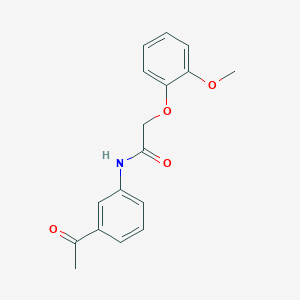
![5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)
![N-ethyl-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5601416.png)
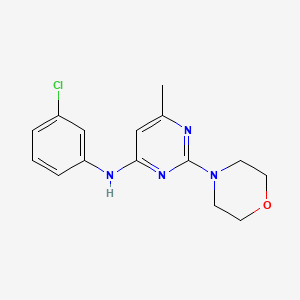
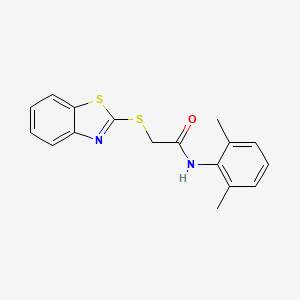
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5601427.png)

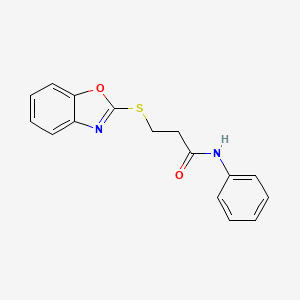
![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)
![2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5601457.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B5601465.png)


